N-(2-hydroxyethyl)-N'-(2-phenylethyl)ethanediamide
Description
N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamide: is an organic compound that belongs to the class of amides It features both a hydroxyethyl group and a phenylethyl group attached to an ethanediamide backbone
Properties
IUPAC Name |
N'-(2-hydroxyethyl)-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-9-8-14-12(17)11(16)13-7-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXDUKBBKZDXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamide typically involves the reaction of 2-hydroxyethylamine with 2-phenylethylamine in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common coupling agents used in this synthesis include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of N-(2-oxoethyl)-N’-(2-phenylethyl)ethanediamide.
Reduction: Formation of N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamine.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and phenylethyl groups may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamine: Similar structure but with amine groups instead of amide groups.
N-(2-hydroxyethyl)-N’-(2-phenylethyl)propanediamide: Similar structure but with a propanediamide backbone.
N-(2-hydroxyethyl)-N’-(2-phenylethyl)butanediamide: Similar structure but with a butanediamide backbone.
Uniqueness
N-(2-hydroxyethyl)-N’-(2-phenylethyl)ethanediamide is unique due to its specific combination of hydroxyethyl and phenylethyl groups attached to an ethanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
